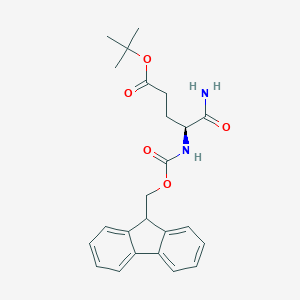
Fmoc-L-Glu(tBu)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Glu(tBu)-NH2, also known as N-alpha-Fmoc-L-glutamic acid alpha-t-butyl ester, is a selectively protected amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino terminus and a tert-butyl (tBu) ester protecting the carboxyl side chain. This dual protection allows for selective deprotection and subsequent functionalization, making it a valuable building block in the synthesis of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Glu(tBu)-NH2 typically involves the protection of L-glutamic acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc-chloride in the presence of a base such as sodium carbonate. The carboxyl side chain is then protected by esterification with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of the compound.
化学反应分析
Types of Reactions
Fmoc-L-Glu(tBu)-NH2 undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tBu ester can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: 20% piperidine in dimethylformamide (DMF) for Fmoc removal; 50% TFA in dichloromethane (DCM) for tBu ester cleavage.
Coupling: DIC and HOBt in DMF or N-methyl-2-pyrrolidone (NMP).
Major Products Formed
Deprotection: L-glutamic acid derivatives with free amino and carboxyl groups.
Coupling: Peptides and proteins with extended amino acid sequences.
科学研究应用
Chemistry
Fmoc-L-Glu(tBu)-NH2 is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide chains through SPPS techniques.
Biology
In biological research, the compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides and proteins.
Medicine
The compound is utilized in the development of peptide-based therapeutics, including drugs for metabolic disorders, cancer, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is employed in the large-scale synthesis of peptide drugs and diagnostic agents.
作用机制
The mechanism of action of Fmoc-L-Glu(tBu)-NH2 is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The tBu ester protects the carboxyl side chain, allowing for selective deprotection and functionalization at specific stages of synthesis. The compound does not have a direct biological target or pathway but facilitates the synthesis of biologically active peptides and proteins.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butoxycarbonyl (Boc) group protecting the side chain amino group.
Fmoc-Gln(Trt)-OH: Fmoc-protected glutamine with a trityl (Trt) group protecting the side chain amide group.
Fmoc-Tyr(tBu)-OH: Fmoc-protected tyrosine with a tBu group protecting the phenolic hydroxyl group.
Uniqueness
Fmoc-L-Glu(tBu)-NH2 is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it particularly valuable in the synthesis of branched peptides, cyclic peptides, and other complex peptide structures.
属性
IUPAC Name |
tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOBISMBRGYPCV-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451961 |
Source


|
| Record name | Fmoc-L-Glu(tBu)-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104090-92-8 |
Source


|
| Record name | Fmoc-L-Glu(tBu)-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
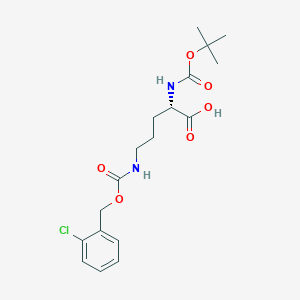
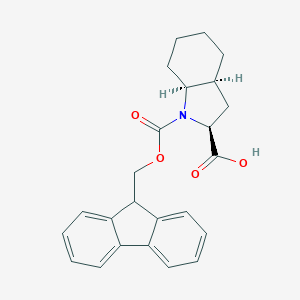

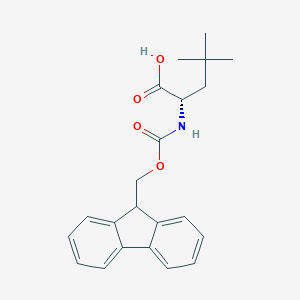
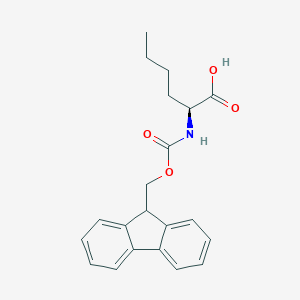
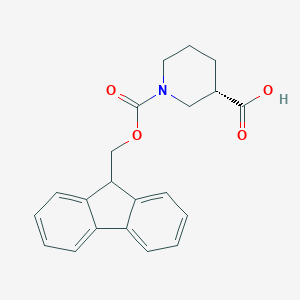
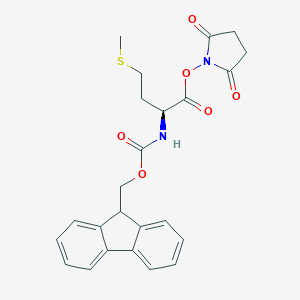
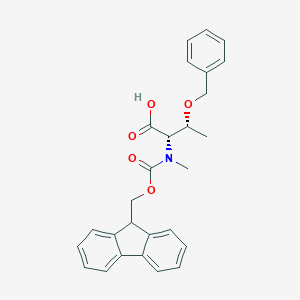
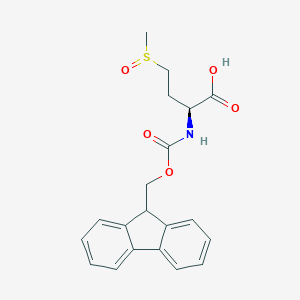
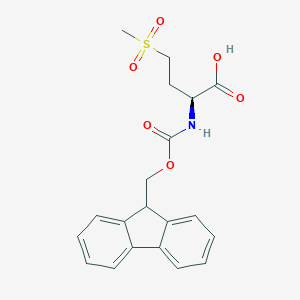
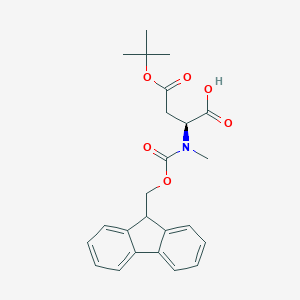
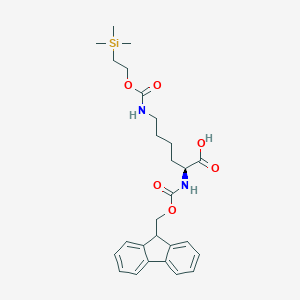
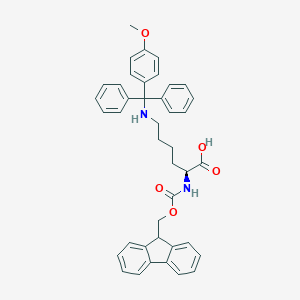
![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)
